molecular formula C13H20O B14541305 4,4,6-Trimethyl-6-(2-methylprop-2-en-1-yl)cyclohex-2-en-1-one CAS No. 61935-40-8

4,4,6-Trimethyl-6-(2-methylprop-2-en-1-yl)cyclohex-2-en-1-one

Cat. No.: B14541305
CAS No.: 61935-40-8
M. Wt: 192.30 g/mol
InChI Key: WKZRIDNQWCNJTC-UHFFFAOYSA-N
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Description

4,4,6-Trimethyl-6-(2-methylprop-2-en-1-yl)cyclohex-2-en-1-one is an organic compound with the molecular formula C13H20O It is a cyclohexenone derivative characterized by its unique structure, which includes a cyclohexene ring substituted with multiple methyl groups and a methylprop-2-en-1-yl group

Preparation Methods

The synthesis of 4,4,6-Trimethyl-6-(2-methylprop-2-en-1-yl)cyclohex-2-en-1-one can be achieved through several synthetic routes. One common method involves the aldol condensation of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts to optimize yield and purity. Specific reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in the efficiency of the synthesis process .

Chemical Reactions Analysis

4,4,6-Trimethyl-6-(2-methylprop-2-en-1-yl)cyclohex-2-en-1-one undergoes various chemical reactions, including:

Scientific Research Applications

4,4,6-Trimethyl-6-(2-methylprop-2-en-1-yl)cyclohex-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological pathways and interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4,6-Trimethyl-6-(2-methylprop-2-en-1-yl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the context of its use .

Comparison with Similar Compounds

When compared to similar compounds, 4,4,6-Trimethyl-6-(2-methylprop-2-en-1-yl)cyclohex-2-en-1-one stands out due to its unique substitution pattern and reactivity. Similar compounds include:

Properties

CAS No.

61935-40-8

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

4,4,6-trimethyl-6-(2-methylprop-2-enyl)cyclohex-2-en-1-one

InChI

InChI=1S/C13H20O/c1-10(2)8-13(5)9-12(3,4)7-6-11(13)14/h6-7H,1,8-9H2,2-5H3

InChI Key

WKZRIDNQWCNJTC-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC1(CC(C=CC1=O)(C)C)C

Origin of Product

United States

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